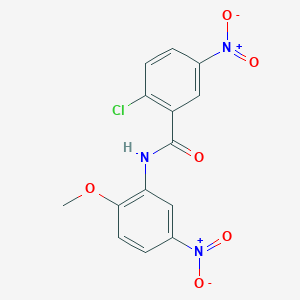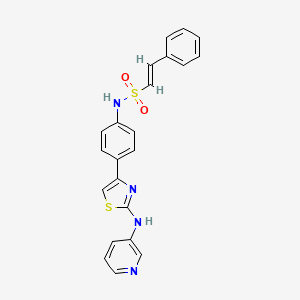![molecular formula C21H18ClNO3 B2577486 (E)-1'-(3-(2-chlorophenyl)acryloyl)spiro[chroman-2,3'-pyrrolidin]-4-one CAS No. 1706484-78-7](/img/structure/B2577486.png)
(E)-1'-(3-(2-chlorophenyl)acryloyl)spiro[chroman-2,3'-pyrrolidin]-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(E)-1’-(3-(2-chlorophenyl)acryloyl)spiro[chroman-2,3’-pyrrolidin]-4-one” is a complex organic compound. It belongs to the class of spiro compounds, which are characterized by their unique 3D properties . Spirocycles are present in several natural products, but their synthesis is challenging, making them underrepresented in pharmaceutical libraries .
Synthesis Analysis
The synthesis of spiro compounds has been a topic of interest for organic chemists . The enantioselective synthesis of spirocycles, in particular, has been pursued due to their unique 3D properties and presence in several natural products . Significant effort has been devoted towards the development of new promising asymmetric methodologies .Chemical Reactions Analysis
The chemical reactions involving “(E)-1’-(3-(2-chlorophenyl)acryloyl)spiro[chroman-2,3’-pyrrolidin]-4-one” are likely to be complex due to its structure. For instance, acyl chlorides, which are part of the compound’s structure, are known to undergo nucleophilic addition/elimination reactions .Scientific Research Applications
Synthesis and Characterization
The synthetic strategies for related spiro compounds involve chemo-, regio-, and stereoselective synthesis methods. For instance, a series of novel hybrid spiro heterocycles comprising pyrrolizine, spiroxindole, and piperidine moieties were synthesized from 1,3-dipolar cycloaddition reactions of 1-acryloyl-3,5-bisarylmethylidenepiperidin-4-ones with azomethine ylides. These compounds displayed significant cholinesterase inhibitory activity, highlighting the potential of spiro compounds in therapeutic applications (Kia et al., 2013).
Biological Evaluation and Molecular Docking
Research into the biological activity of spiro compounds has identified several with potent anti-microbial agents. A study on the synthesis, biological evaluation, and molecular docking of N-acyl/aroyl spiro[chromane-2,4′-piperidin]-4(3H)-one analogs revealed their excellent docking integrations and good anti-fungal and anti-microbial activities (Ghatpande et al., 2021).
Anti-Mycobacterial Activity
Spiro compounds have also been evaluated for their anti-mycobacterial properties. An efficient synthesis of spiro-pyrido-pyrrolizines and pyrrolidines exhibited stereoselective formation and were screened for in vitro activity against Mycobacterium tuberculosis, with some compounds showing potent activity (Ranjith Kumar et al., 2009).
Future Directions
The future directions in the study of “(E)-1’-(3-(2-chlorophenyl)acryloyl)spiro[chroman-2,3’-pyrrolidin]-4-one” and similar spiro compounds involve the development of new promising asymmetric methodologies for their synthesis . The advent of organocatalysis has led to an increase in the reported methodologies for the synthesis of spirocycles .
Properties
IUPAC Name |
1'-[(E)-3-(2-chlorophenyl)prop-2-enoyl]spiro[3H-chromene-2,3'-pyrrolidine]-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClNO3/c22-17-7-3-1-5-15(17)9-10-20(25)23-12-11-21(14-23)13-18(24)16-6-2-4-8-19(16)26-21/h1-10H,11-14H2/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWWVNDUGHKRXSK-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC12CC(=O)C3=CC=CC=C3O2)C(=O)C=CC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC12CC(=O)C3=CC=CC=C3O2)C(=O)/C=C/C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-({2-[(4-Chlorophenyl)thio]ethyl}amino)ethanol hydrochloride](/img/no-structure.png)

![N-(naphthalen-1-yl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2577410.png)


![N-[(4-methoxyphenyl)methyl]-4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzamide](/img/structure/B2577416.png)
![1-{4-[4-(1,3-oxazol-2-yl)piperidine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one](/img/structure/B2577417.png)
![N-(4-fluorophenyl)-N-{2-[6-methyl-3-(propylsulfanyl)-1,2,4-triazin-5-yl]vinyl}amine](/img/structure/B2577418.png)
![2-((4-(tert-butyl)phenoxy)methyl)-1-phenethyl-1H-benzo[d]imidazole](/img/structure/B2577419.png)

![Tert-butyl 3-[[2-[ethyl(prop-2-enoyl)amino]acetyl]amino]pyrrolidine-1-carboxylate](/img/structure/B2577423.png)

![7-Chloro-2-(2-(diethylamino)ethyl)-6-methyl-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2577425.png)

